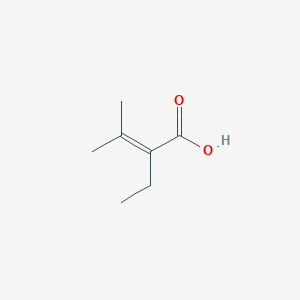
2-Ethyl-3-methylbut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methylbut-2-enoic acid is an organic compound with the molecular formula C7H12O2 It is a branched-chain unsaturated carboxylic acid, characterized by the presence of both an ethyl and a methyl group attached to a butenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-methylbut-2-enoic acid can be achieved through several methods. One common approach involves the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate, which is highly stereoselective and results in the formation of ethyl (E)-3-ethoxy-2-methylbut-2-enoate . This intermediate can then be hydrolyzed to yield the desired acid.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of branched olefins or the isomerization of normal olefins and alkenes . These processes are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3-methylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methylbut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound serves as a precursor in the biosynthesis of various natural products and metabolites.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals, including flavors, fragrances, and agrochemicals
Wirkmechanismus
The mechanism of action of 2-ethyl-3-methylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can donate a proton (H+) to form a carboxylate anion, which can then participate in various biochemical reactions. The compound’s unsaturated nature allows it to undergo addition reactions, forming new bonds and structures. These properties make it a versatile intermediate in both chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
3-Methylbut-2-enoic acid: A methyl-branched fatty acid with similar structural features.
2-Butenoic acid, 3-methyl-, methyl ester: An ester derivative with comparable reactivity.
2-Butenoic acid, 3-methyl-, 3-methylbutyl ester: Another ester with similar chemical properties.
Uniqueness: 2-Ethyl-3-methylbut-2-enoic acid stands out due to its unique combination of an ethyl and a methyl group on the butenoic acid backbone. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
60582-21-0 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-ethyl-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h4H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
SUAWXOQFWMLUMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



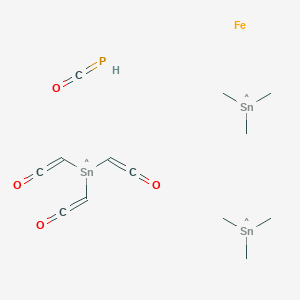

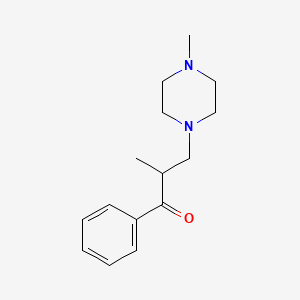
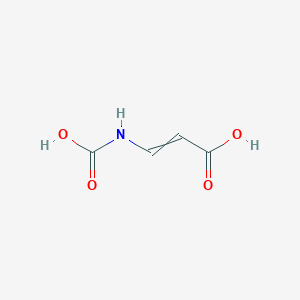
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)

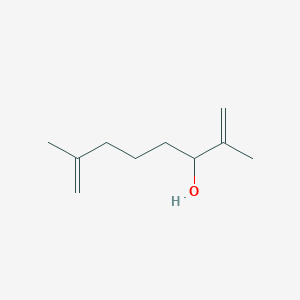
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)

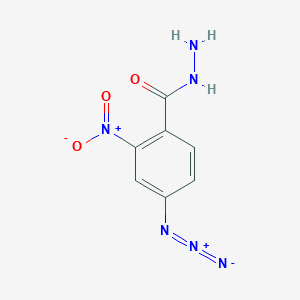

![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)

